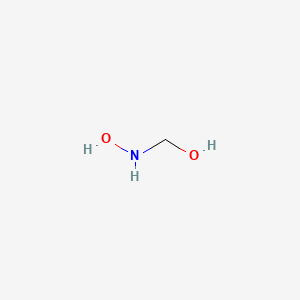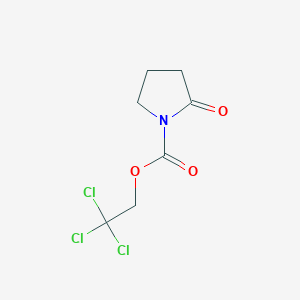
2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C7H8Cl3NO3. It is characterized by the presence of a trichloroethyl group attached to a pyrrolidine ring, which is further substituted with a carboxylate group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate typically involves the reaction of 2-oxopyrrolidine-1-carboxylic acid with 2,2,2-trichloroethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trichloroethyl group can be substituted with other nucleophiles under basic conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield 2-oxopyrrolidine-1-carboxylic acid and 2,2,2-trichloroethanol.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Zinc in acetic acid or other mild reducing agents.
Major Products Formed
Substitution: Various substituted pyrrolidine derivatives.
Hydrolysis: 2-oxopyrrolidine-1-carboxylic acid and 2,2,2-trichloroethanol.
Reduction: Ethyl 2-oxopyrrolidine-1-carboxylate.
Aplicaciones Científicas De Investigación
2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes. The trichloroethyl group can act as a leaving group, facilitating the formation of covalent bonds with nucleophilic residues in the active site of enzymes. This interaction can inhibit enzyme activity, making the compound useful in the design of enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
1-(tert-Butoxycarbonyl)-2-pyrrolidinone: Similar in structure but with a tert-butoxycarbonyl group instead of a trichloroethyl group.
2-Pyrrolidinone: Lacks the trichloroethyl and carboxylate groups, making it less reactive.
Uniqueness
2,2,2-Trichloroethyl 2-oxopyrrolidine-1-carboxylate is unique due to its trichloroethyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in different fields highlight its versatility .
Propiedades
Número CAS |
138272-11-4 |
|---|---|
Fórmula molecular |
C7H8Cl3NO3 |
Peso molecular |
260.5 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl 2-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H8Cl3NO3/c8-7(9,10)4-14-6(13)11-3-1-2-5(11)12/h1-4H2 |
Clave InChI |
WKHNOTYNQIWIFD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C(=O)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Heptan-3-yl)-1,3-oxazolidin-3-yl]ethan-1-ol](/img/structure/B14288141.png)
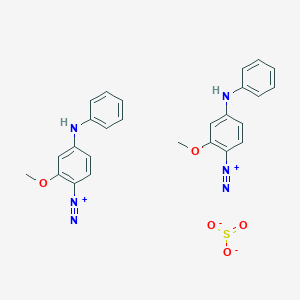
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate](/img/structure/B14288147.png)
![N,N'-[Sulfonyldi(4,1-phenylene)]dibenzenesulfonamide](/img/structure/B14288157.png)
![N~3~-[(2,6-Dimethoxyphenyl)methyl]-N~1~,N~1~-dimethylpropane-1,3-diamine](/img/structure/B14288165.png)


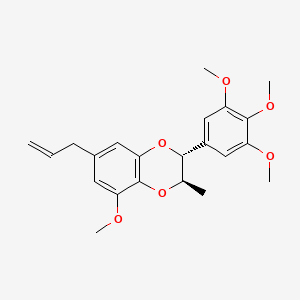
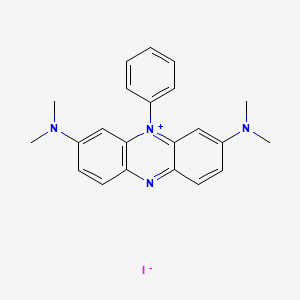

![3-Hydroxy-1-[2-(pyridin-3-YL)pyrrolidin-1-YL]dodecan-1-one](/img/structure/B14288213.png)
![[Amino(dicyclopropyl)methyl]phosphonic acid](/img/structure/B14288216.png)

